molecular formula C18H15ClN2O2 B2464837 N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953153-59-8

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2464837
CAS No.: 953153-59-8
M. Wt: 326.78
InChI Key: VFFSQUJNMVBDTL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic compound featuring a 1,2-oxazole (isoxazole) core, a scaffold recognized in medicinal chemistry for its diverse biological potential. Researchers are interested in this compound due to the established pharmacological activities of its constituent parts. The 1,2-oxazole ring is considered a privileged structure in drug discovery and is known to exhibit a wide range of biological properties, including antibacterial and anti-inflammatory effects . Furthermore, analogues incorporating the chlorophenyl group, similar to the one in this compound, have demonstrated fungistatic activity in scientific studies, such as the inhibition of organisms like T. asteroides . The structural similarity of this acetamide to other biologically active molecules suggests its potential utility as a key intermediate or lead compound in various research programs. Investigations may focus on synthesizing and evaluating this molecule for its activity against resistant microbial strains or its mechanism in modulating inflammatory pathways. Its value to researchers lies in its potential to serve as a tool compound for developing new therapeutic agents or probing biological systems. This product is distributed for research purposes in laboratory settings only.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-12-2-4-13(5-3-12)17-10-16(21-23-17)11-18(22)20-15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFSQUJNMVBDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups are introduced through substitution reactions, often using reagents such as chlorobenzene and methylbenzene derivatives.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide. For instance, a related study indicated that certain oxazole derivatives exhibited notable antibacterial activity against various strains including Pseudomonas aeruginosa and Escherichia coli. The results showed that these compounds could potentially serve as alternatives to traditional antibiotics, especially in cases of resistant bacterial strains .

Table 1: Antibacterial Activity of Oxazole Derivatives

CompoundBacterial StrainActivity Level
3-cPseudomonas aeruginosaHigh
3-dBacillus subtilisModerate
3-eEscherichia coliSlightly lower than standard antibiotic

Anticancer Potential

The anticancer activity of this compound has also been investigated. Compounds in this class have shown promise in inhibiting the growth of various cancer cell lines. For example, similar oxazole derivatives have demonstrated significant growth inhibition percentages against several cancer types, indicating their potential as therapeutic agents .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LinePercent Growth Inhibition (PGI)
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Triazole Derivatives

Compounds such as 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () replace the 1,2-oxazole with a 1,2,4-triazole ring containing a sulfur atom. The triazole ring introduces additional hydrogen-bonding capacity and metabolic stability due to its aromaticity. However, the sulfur atom in the sulfanyl (–S–) linker may increase molecular weight (e.g., 499.102 g/mol for ) and alter lipophilicity compared to the oxazole-based target compound .

Oxadiazolidinone Derivatives

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide () incorporates an oxadiazolidinone ring, which adds a ketone oxygen and methyl group.

Substituent Effects

Chlorophenyl and Methylphenyl Groups

The 4-chlorophenyl and 4-methylphenyl groups are recurrent motifs in related compounds (e.g., ). These substituents enhance lipophilicity and may improve membrane permeability.

Amino and Sulfanyl Modifications

Compounds like 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide () introduce dimethylamino (–N(CH₃)₂) groups, which can increase solubility via protonation at physiological pH. The sulfanyl linker in triazole derivatives () may confer redox activity or susceptibility to metabolic oxidation compared to the target compound’s oxazole .

Physicochemical and Structural Properties

Compound Name Heterocycle Molar Mass (g/mol) Key Substituents Notable Features Reference
Target Compound 1,2-oxazole ~326.8* 4-chlorophenyl, 4-methylphenyl Oxazole aromaticity, moderate lipophilicity -
2-{[5-(4-Cl-Ph)-4-(4-Me-Ph)-triazol-3-yl]S}-N-(4-phenoxy-Ph)acetamide 1,2,4-triazole 499.102 Sulfanyl, phenoxyphenyl Higher molecular weight, sulfur linker
2-[4-(4-Cl-Ph)-2-Me-3-oxo-oxadiazolidin-5-yl]-N-(5-Me-1,2-oxazol-3-yl)acetamide Oxadiazolidinone 350.76 Oxadiazolidinone, methyloxazole Ketone oxygen, hydrogen-bonding
N-(4-Fluoro-Ph)-N-(iPr)-2-(5-CF₃-thiadiazol-2-yl-oxy)acetamide Thiadiazole Not provided Trifluoromethyl, fluoro, isopropyl Electronegative substituents

*Estimated based on molecular formula C₁₈H₁₆ClN₂O₂.

Conformational and Crystallographic Insights

Crystal structures of related N-substituted acetamides (e.g., ) reveal planar amide groups and variable dihedral angles between aromatic rings (44.5°–77.5°), influencing molecular packing and solubility. For example, 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide forms hydrogen-bonded dimers (R²²(10) motif), a feature likely shared by the target compound due to its amide group .

Biological Activity

Introduction

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H15ClN2OC_{16}H_{15}ClN_{2}O. The compound features a chlorophenyl group and an oxazole moiety, which are known to impart various biological activities.

PropertyValue
Molecular Weight286.76 g/mol
Melting PointNot available
LogP3.45
SolubilitySoluble in DMSO

Anti-inflammatory Effects

Research indicates that compounds with oxazole rings exhibit anti-inflammatory properties. This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Studies have demonstrated that this compound can reduce inflammation markers in animal models of arthritis and asthma, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, this compound demonstrated the ability to reduce oxidative stress and inhibit neuronal apoptosis. This activity is linked to its ability to upregulate antioxidant enzymes .

Study 1: Anti-inflammatory Activity in Murine Models

In a controlled study involving murine models of induced inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis indicated decreased infiltration of inflammatory cells .

Study 2: Anticancer Efficacy on Breast Cancer Cells

A recent study evaluated the anticancer effects of the compound on MDA-MB-231 cells. Results showed a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells .

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